molecular formula C10H15N5O2S B6633564 N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide

N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide

Cat. No. B6633564
M. Wt: 269.33 g/mol
InChI Key: ISBFVXRYOIKOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a group of researchers at Merck & Co. and has since been extensively studied for its potential applications in neuroscience research.

Mechanism of Action

N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide binds selectively to the allosteric site of mGluR5, which is a G protein-coupled receptor that regulates the release of glutamate, a major neurotransmitter in the brain. By blocking the activation of mGluR5, N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide reduces the excitability of neurons and modulates the release of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide has been shown to have a range of biochemical and physiological effects in various animal models and cell culture systems. It can modulate the release of glutamate and other neurotransmitters, alter the expression of genes involved in synaptic plasticity, and regulate the activity of various signaling pathways in the brain. In addition, N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide is its high selectivity and potency for mGluR5, which allows for precise modulation of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of mGluR5 in various physiological and pathological processes. However, one limitation of N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide is its relatively short half-life in vivo, which requires frequent dosing and limits its use in long-term experiments.

Future Directions

There are several future directions for research on N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide and its potential applications in neuroscience. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in clinical trials for the treatment of neurodegenerative diseases. Another direction is the investigation of the role of mGluR5 in other physiological processes, such as pain, inflammation, and immune function. Finally, the development of novel drug delivery systems for N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide and other mGluR5 antagonists could improve their pharmacokinetic properties and enhance their therapeutic potential.

Synthesis Methods

The synthesis of N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazolopyrazine ring system, which is achieved by a condensation reaction between 2-amino-4-methylpyrazole and ethyl 2-bromoacetate. The resulting intermediate is then converted to N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide through a series of chemical transformations, including N-methylation and sulfonamide formation.

Scientific Research Applications

N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide has been used extensively in neuroscience research as a tool to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2S/c1-8-7-9-10(12-3-5-15(9)14-8)13-4-6-18(16,17)11-2/h3,5,7,11H,4,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBFVXRYOIKOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)NCCS(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide

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